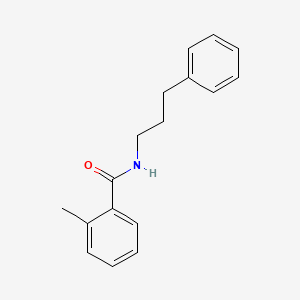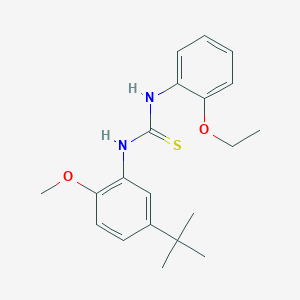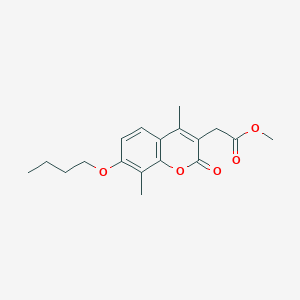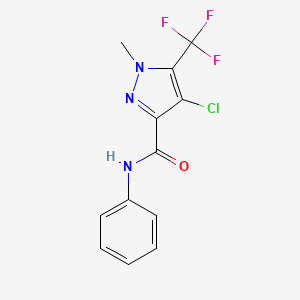
2-methyl-N-(3-phenylpropyl)benzamide
Übersicht
Beschreibung
2-methyl-N-(3-phenylpropyl)benzamide, also known as Modafinil, is a synthetic drug that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a wakefulness-promoting agent that works by increasing the levels of certain neurotransmitters in the brain. It has gained popularity among students and professionals as a cognitive enhancer due to its ability to improve alertness, concentration, and memory.
Wissenschaftliche Forschungsanwendungen
Methylation Reactions in Organic Chemistry
2-methyl-N-(3-phenylpropyl)benzamide is related to the field of organic synthesis, particularly in methylation reactions. Uemura et al. (2016) demonstrated methylation of C-H bonds in benzamides using nickel-catalyzed reactions, showing the relevance of such compounds in organic synthesis (Uemura et al., 2016).
Structural Analysis and Antioxidant Activity
Benzamide derivatives, like 2-methyl-N-(3-phenylpropyl)benzamide, have been subject to structural analysis and evaluated for their antioxidant properties. Demir et al. (2015) explored the structure of a similar benzamide derivative using X-ray diffraction, IR spectroscopy, and DFT calculations, highlighting its potential in antioxidant applications (Demir et al., 2015).
Anticancer Evaluation
Compounds structurally related to 2-methyl-N-(3-phenylpropyl)benzamide have been synthesized and tested for their anticancer activity. Ravinaik et al. (2021) evaluated a series of benzamides for their effectiveness against various cancer cell lines, demonstrating the potential of such compounds in cancer research (Ravinaik et al., 2021).
Antibacterial Activity
Benzamide derivatives have shown promise in antibacterial research. Adam et al. (2016) synthesized and characterized a benzamide compound, investigating its antibacterial activity against both Gram-positive and Gram-negative bacteria (Adam et al., 2016).
Pharmaceutical Research
In the pharmaceutical sector, benzamide derivatives, including those similar to 2-methyl-N-(3-phenylpropyl)benzamide, have been investigated for their therapeutic potential. Zhou et al. (2008) described the synthesis and biological evaluation of a benzamide compound as a histone deacetylase inhibitor, indicating its potential in cancer treatment (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
2-methyl-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-14-8-5-6-12-16(14)17(19)18-13-7-11-15-9-3-2-4-10-15/h2-6,8-10,12H,7,11,13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUODXONFDRHRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-phenylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4856159.png)
![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4856167.png)
![2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856172.png)
![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856177.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4856185.png)

![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4856196.png)
![2-(2,5-dimethylphenyl)-6-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4856213.png)
![6-cyclopropyl-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4856218.png)
![methyl 5-methyl-2-[({[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4856230.png)
![3-chloro-N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4856240.png)
![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4856242.png)